molecular formula C18H24N2O3 B5650758 2-[(3S,4R)-3-cyclopropyl-4-(3-phenylpropanoylamino)pyrrolidin-1-yl]acetic acid

2-[(3S,4R)-3-cyclopropyl-4-(3-phenylpropanoylamino)pyrrolidin-1-yl]acetic acid

Cat. No.: B5650758
M. Wt: 316.4 g/mol
InChI Key: VXNSCWZFCGCMPA-CVEARBPZSA-N
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Description

2-[(3S,4R)-3-cyclopropyl-4-(3-phenylpropanoylamino)pyrrolidin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a phenylpropanoylamino group, and a pyrrolidinyl acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(3S,4R)-3-cyclopropyl-4-(3-phenylpropanoylamino)pyrrolidin-1-yl]acetic acid involves multiple steps, including the formation of the cyclopropyl and pyrrolidinyl rings, followed by the introduction of the phenylpropanoylamino group. The reaction conditions typically require specific catalysts and reagents to ensure the correct stereochemistry of the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpropanoylamino group, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3S,4R)-3-cyclopropyl-4-(3-phenylpropanoylamino)pyrrolidin-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenylpropanoylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include those with cyclopropyl or pyrrolidinyl groups, such as:

    Cyclopropylamine: Known for its use in pharmaceuticals.

    Pyrrolidine: A versatile scaffold in drug discovery.

What sets 2-[(3S,4R)-3-cyclopropyl-4-(3-phenylpropanoylamino)pyrrolidin-1-yl]acetic acid apart is its combination of these groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

2-[(3S,4R)-3-cyclopropyl-4-(3-phenylpropanoylamino)pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(9-6-13-4-2-1-3-5-13)19-16-11-20(12-18(22)23)10-15(16)14-7-8-14/h1-5,14-16H,6-12H2,(H,19,21)(H,22,23)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNSCWZFCGCMPA-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2NC(=O)CCC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2NC(=O)CCC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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